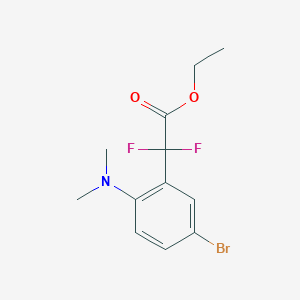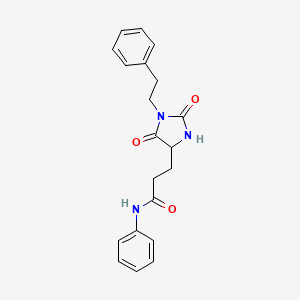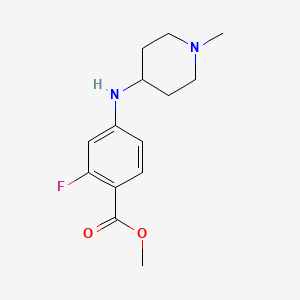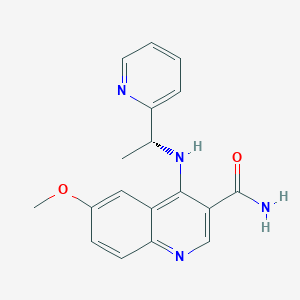
(R)-6-methoxy-4-((1-(pyridin-2-yl)ethyl)amino)quinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-6-methoxy-4-((1-(pyridin-2-yl)ethyl)amino)quinoline-3-carboxamide is a quinoline derivative known for its diverse applications in medicinal chemistry. Quinoline derivatives are widely recognized for their biological activities, including antimicrobial, anticancer, and antiviral properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-methoxy-4-((1-(pyridin-2-yl)ethyl)amino)quinoline-3-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Amidation: The carboxamide group at the 3-position is introduced through amidation reactions, often using reagents like carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC).
Substitution with Pyridin-2-yl Ethylamine: The final step involves the substitution of the amino group with pyridin-2-yl ethylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like alkyl halides or amines are used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-6-methoxy-4-((1-(pyridin-2-yl)ethyl)amino)quinoline-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry .
Biology
In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a promising candidate for drug development .
Medicine
In medicine, ®-6-methoxy-4-((1-(pyridin-2-yl)ethyl)amino)quinoline-3-carboxamide is investigated for its therapeutic potential. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of ®-6-methoxy-4-((1-(pyridin-2-yl)ethyl)amino)quinoline-3-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes involved in DNA synthesis, leading to the disruption of cellular processes. Additionally, it can bind to receptors on the cell surface, triggering signaling pathways that result in cell death or inhibition of cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A basic structure similar to ®-6-methoxy-4-((1-(pyridin-2-yl)ethyl)amino)quinoline-3-carboxamide but lacks the methoxy and carboxamide groups.
Chloroquine: A well-known antimalarial drug with a quinoline core but different substituents.
Quinacrine: Another antimalarial drug with a similar quinoline structure but different functional groups.
Uniqueness
®-6-methoxy-4-((1-(pyridin-2-yl)ethyl)amino)quinoline-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities. Its methoxy and carboxamide groups enhance its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C18H18N4O2 |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
6-methoxy-4-[[(1R)-1-pyridin-2-ylethyl]amino]quinoline-3-carboxamide |
InChI |
InChI=1S/C18H18N4O2/c1-11(15-5-3-4-8-20-15)22-17-13-9-12(24-2)6-7-16(13)21-10-14(17)18(19)23/h3-11H,1-2H3,(H2,19,23)(H,21,22)/t11-/m1/s1 |
Clé InChI |
PAYXETGIPVFJOQ-LLVKDONJSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC=N1)NC2=C3C=C(C=CC3=NC=C2C(=O)N)OC |
SMILES canonique |
CC(C1=CC=CC=N1)NC2=C3C=C(C=CC3=NC=C2C(=O)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4'-Nitro-[1,1'-biphenyl]-4-thiol](/img/structure/B14120359.png)
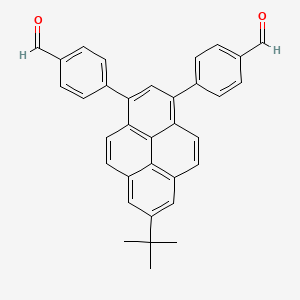
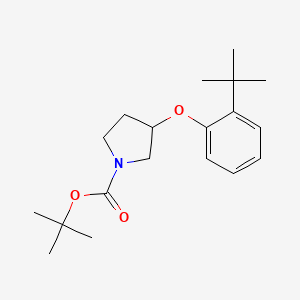
![3-{[3-(3-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]methyl}benzonitrile](/img/structure/B14120376.png)

![4-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14120394.png)
![N-(3-fluoro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14120404.png)
![Sodium;1-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalen-2-olate](/img/structure/B14120405.png)
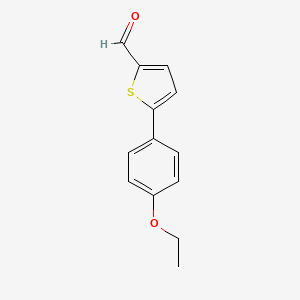
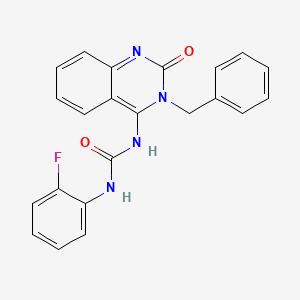
![4-(6-Amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate](/img/structure/B14120431.png)
